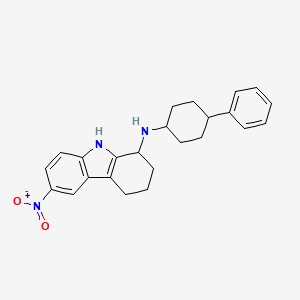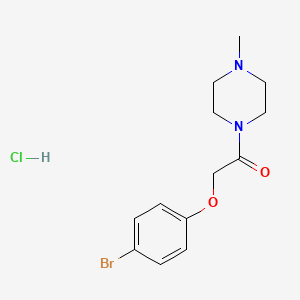
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound that belongs to the class of carbazole derivatives
Métodos De Preparación
The synthesis of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction involving aniline derivatives and cyclohexanone under acidic conditions.
Amine Substitution: The final step involves the substitution of the amine group at the 1-position of the carbazole ring with the 4-phenylcyclohexyl group. This can be accomplished through a nucleophilic substitution reaction using appropriate amine derivatives and coupling agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer effects.
Materials Science: Carbazole derivatives, including this compound, are investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine include other carbazole derivatives with different substituents. These compounds may share some biological activities but differ in their potency, selectivity, and specific applications. Examples of similar compounds include:
6-nitro-2-phenylquinazoline-4(3H)-one: Known for its antimicrobial and anticancer properties.
1-(2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)ethyl)-3-phenylurea: Studied for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and applications compared to other carbazole derivatives.
Propiedades
IUPAC Name |
6-nitro-N-(4-phenylcyclohexyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-27(29)19-13-14-22-21(15-19)20-7-4-8-23(24(20)26-22)25-18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-3,5-6,13-15,17-18,23,25-26H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGKDEDBOPETKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-])NC4CCC(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[(3,4,5-Trimethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B5107192.png)
![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)
![N-[(2,6-difluorophenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5107208.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5107220.png)

![N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B5107241.png)

![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5107249.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
![3-[2-(1,2-DIHYDROACENAPHTHYLEN-5-YL)-1,3-THIAZOLIDINE-3-CARBONYL]-4A,8A-DIHYDRO-2H-CHROMEN-2-ONE](/img/structure/B5107266.png)
![ethyl [(5E)-5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
